

An In-Depth Technical Guide to the Chemical Properties of ELN484228

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Compound of Interest

Compound Name: ELN484228

Cat. No.: B1671179

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Introduction

ELN484228 is a cell-permeable, drug-like phenyl-sulfonamide compound identified for its significant biological activity in cellular models of α -synuclein-mediated dysfunction.^{[1][2]} As a modulator of α -synuclein, a key protein implicated in the pathogenesis of Parkinson's disease and other synucleinopathies, **ELN484228** presents a promising avenue for therapeutic development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of **ELN484228**, with a focus on the experimental methodologies used to characterize this compound.

Chemical and Physical Properties

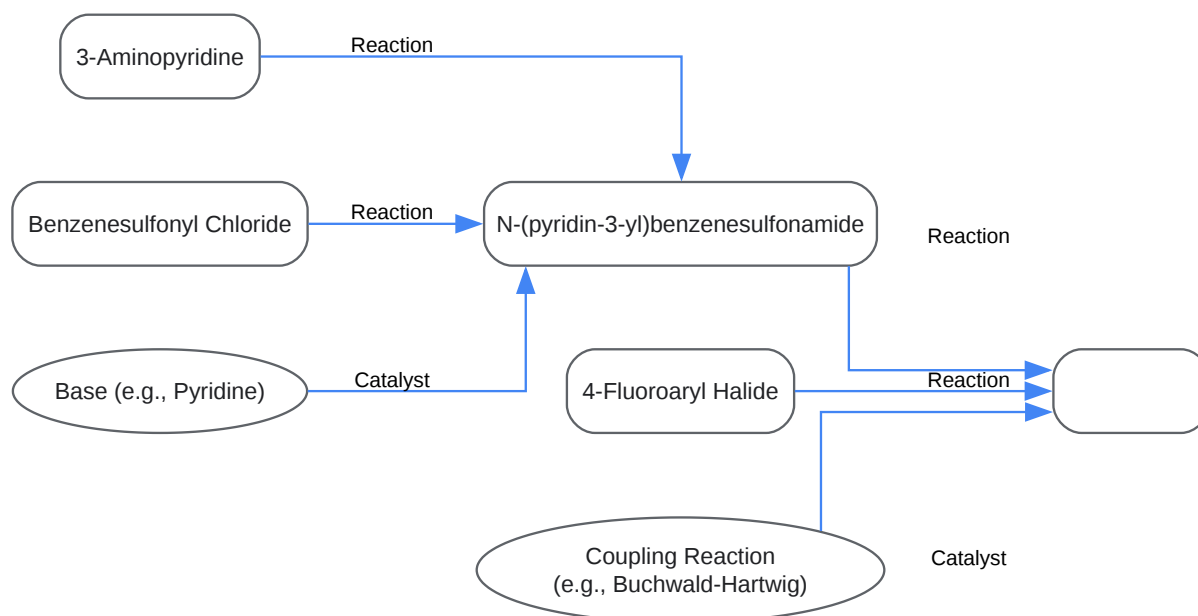
ELN484228 is a small molecule designed to target the intrinsically disordered structural ensemble of α -synuclein. A summary of its key chemical and physical properties is presented below.

Property	Value	Reference
IUPAC Name	N-(4-fluorophenyl)-N-(pyridin-3-yl)benzenesulfonamide	Inferred from structure
Molecular Formula	C ₁₇ H ₁₃ FN ₂ O ₂ S	Inferred from structure
Molecular Weight	328.36 g/mol	Inferred from structure
CAS Number	Not publicly available	N/A
Appearance	White to off-white solid	Typical for sulfonamides
Solubility	Soluble in organic solvents such as DMSO	Common for drug-like small molecules
Purity	>95% (as determined by HPLC)	Standard for research compounds

Synthesis

While a specific, detailed synthesis protocol for **ELN484228** is not publicly available, the general synthesis of N-aryl sulfonamides is a well-established chemical transformation. A plausible synthetic route would involve the reaction of 3-aminopyridine with benzenesulfonyl chloride in the presence of a suitable base, followed by a coupling reaction with a 4-fluoro-substituted aromatic compound.

A general workflow for the synthesis is depicted below:



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Caption: Plausible synthetic workflow for **ELN484228**.

Experimental Protocols

The biological activity of **ELN484228** has been characterized through a series of key experiments. The detailed methodologies for these experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein-Ligand Interaction

NMR spectroscopy is a powerful technique to study the interaction between a small molecule and a protein at atomic resolution.

Objective: To determine if and where **ELN484228** binds to α -synuclein.

Methodology:

- Protein Preparation: Recombinant ^{15}N -labeled human α -synuclein is expressed in E. coli and purified to homogeneity.

- **Sample Preparation:** A solution of ^{15}N -labeled α -synuclein (typically 50-100 μM) is prepared in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4).
- **NMR Data Acquisition:** A baseline 2D ^1H - ^{15}N HSQC spectrum of the protein is recorded.
- **Titration:** A stock solution of **ELN484228** in a compatible solvent (e.g., d_6 -DMSO) is incrementally added to the protein sample.
- **Data Analysis:** Changes in the chemical shifts of the protein's backbone amide signals upon addition of the compound are monitored. Significant chemical shift perturbations indicate binding, and the location of the perturbed residues reveals the binding site.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and an analyte in real-time.

Objective: To quantify the binding affinity (K_D) and the association (k_a) and dissociation (k_d) rates of **ELN484228** to α -synuclein.

Methodology:

- **Chip Preparation:** Recombinant human α -synuclein is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.
- **Analyte Preparation:** A series of concentrations of **ELN484228** are prepared in a running buffer (e.g., HBS-EP+).
- **Binding Measurement:** The different concentrations of **ELN484228** are flowed over the sensor chip surface. The change in the refractive index, proportional to the amount of bound analyte, is measured over time to generate a sensorgram.
- **Data Analysis:** The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_a and k_d) and the equilibrium dissociation constant (K_D).

Primary Dopaminergic Neuron Culture and Toxicity Assay

Primary dopaminergic neurons provide a physiologically relevant model to study the neuroprotective effects of compounds against α -synuclein-induced toxicity.

Objective: To assess the ability of **ELN484228** to protect dopaminergic neurons from α -synuclein-mediated cell death.

Methodology:

- **Cell Culture:** Primary ventral mesencephalic cultures are prepared from embryonic day 14 (E14) rat embryos and cultured in a neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.^{[3][4][5][6]}
- **Treatment:** Neurons are transduced with a lentiviral vector expressing human wild-type α -synuclein. The cells are then treated with various concentrations of **ELN484228** or a vehicle control.
- **Toxicity Assessment:** After a defined incubation period (e.g., 7-10 days), cell viability is assessed by counting the number of tyrosine hydroxylase (TH)-positive neurons, a marker for dopaminergic neurons, using immunocytochemistry.
- **Data Analysis:** The number of surviving TH-positive neurons in the **ELN484228**-treated groups is compared to the vehicle-treated control group.

Neurite Length Measurement

Neurite outgrowth is a critical indicator of neuronal health and function.

Objective: To determine the effect of **ELN484228** on neurite retraction induced by α -synuclein overexpression.

Methodology:

- **Cell Culture and Treatment:** Primary dopaminergic neurons are cultured and treated as described in the toxicity assay protocol.

- Immunocytochemistry: After the treatment period, cells are fixed and stained for a neuronal marker such as β -III tubulin or MAP2.
- Image Acquisition: Images of the stained neurons are captured using a high-content imaging system.
- Data Analysis: The total length of neurites per neuron is quantified using automated image analysis software. The neurite lengths in the **ELN484228**-treated groups are compared to the vehicle-treated control.

Phagocytosis Assay

Microglia, the resident immune cells of the brain, are responsible for clearing extracellular debris, including aggregated α -synuclein.

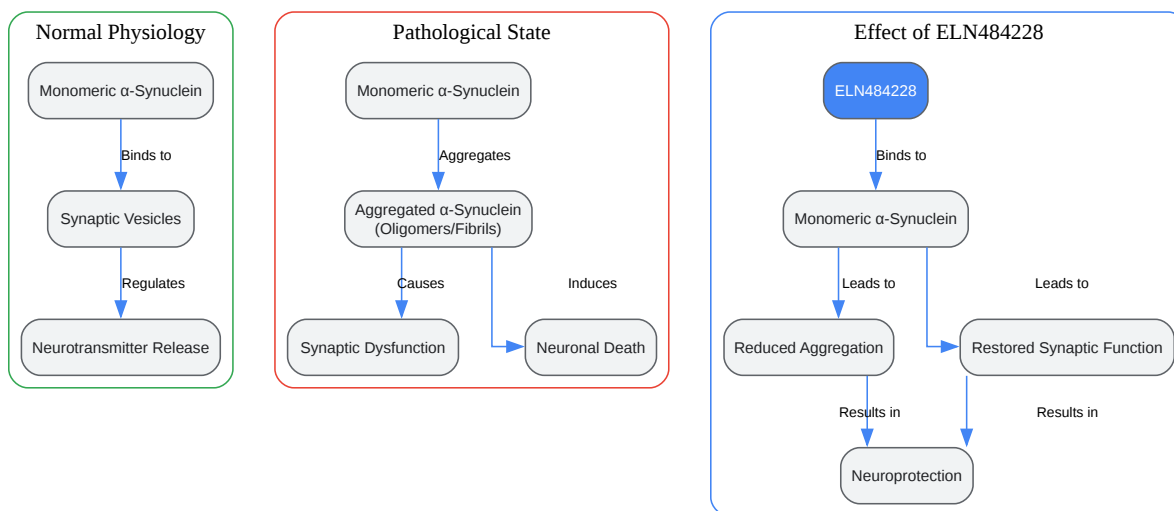
Objective: To evaluate the effect of **ELN484228** on the phagocytic capacity of microglial cells impaired by α -synuclein.

Methodology:

- Cell Culture: A microglial cell line (e.g., BV2) is cultured in a suitable medium.
- Treatment: Cells are exposed to oligomeric or fibrillar α -synuclein in the presence or absence of **ELN484228**.
- Phagocytosis Measurement: Fluorescently labeled beads or particles are added to the cell cultures. After an incubation period, the amount of internalized fluorescent material is quantified using flow cytometry or high-content imaging.^{[7][8][9][10]}
- Data Analysis: The phagocytic activity in the different treatment groups is compared.

Signaling Pathways and Mechanisms of Action

ELN484228 is believed to exert its neuroprotective effects by directly binding to monomeric α -synuclein. This interaction is thought to stabilize a conformation of α -synuclein that is less prone to aggregation and has reduced toxicity. The proposed mechanism of action involves the modulation of α -synuclein's subcellular localization and its interaction with synaptic vesicles.

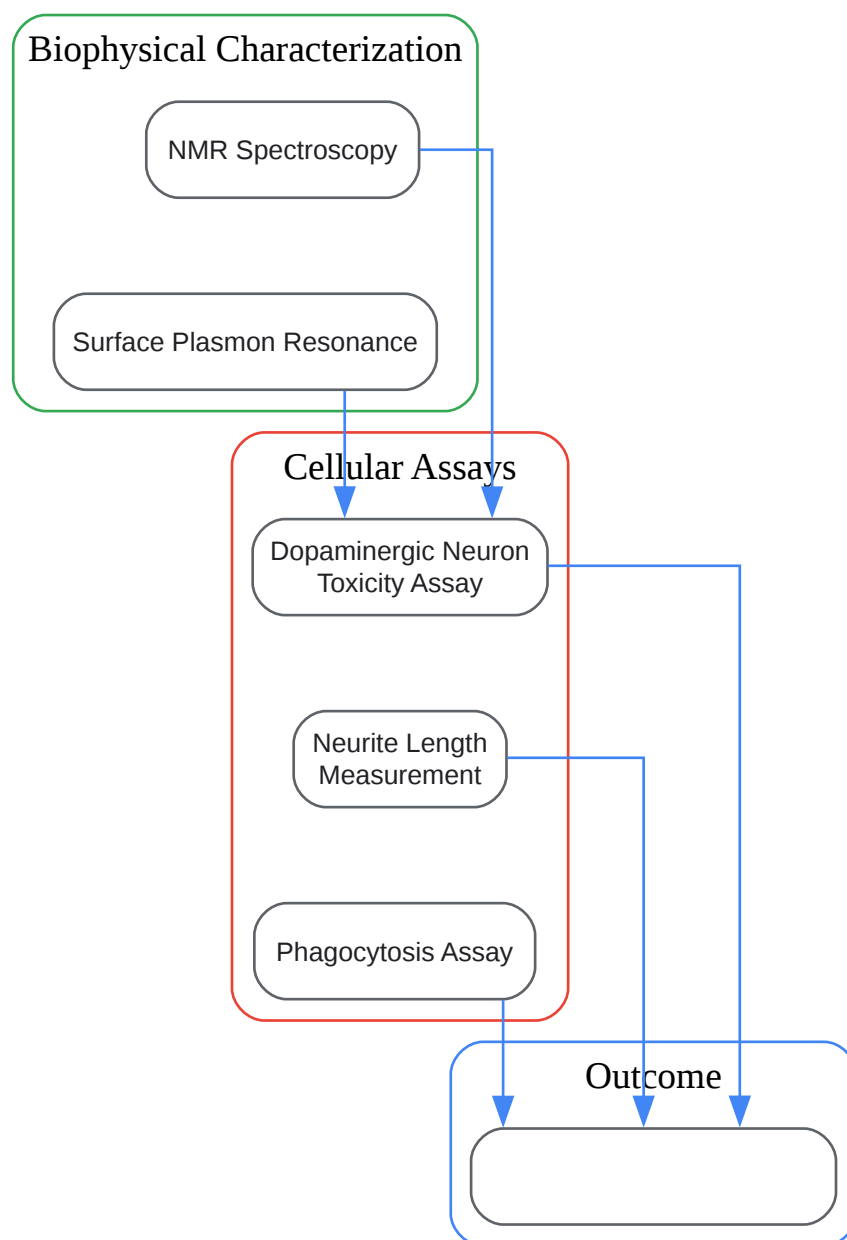


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Caption: Proposed mechanism of action of **ELN484228**.

Experimental Workflow

The characterization of **ELN484228** followed a logical progression from initial biophysical characterization to cellular assays of increasing complexity.



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Caption: Experimental workflow for the characterization of **ELN484228**.

Conclusion

ELN484228 is a promising small molecule that targets α -synuclein and demonstrates significant neuroprotective effects in cellular models of Parkinson's disease. The experimental data gathered from NMR, SPR, and various cell-based assays provide a strong rationale for its

further development as a potential therapeutic agent. This technical guide has summarized the key chemical properties and detailed the experimental protocols used to elucidate the mechanism of action of **ELN484228**, providing a valuable resource for researchers in the field of neurodegenerative disease drug discovery.

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